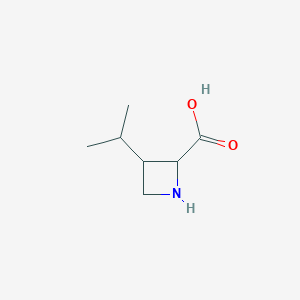

3-Isopropylazetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-propan-2-ylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-4(2)5-3-8-6(5)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |

InChI Key |

VCXMOGULLXHZRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropylazetidine 2 Carboxylic Acid and Its Analogues

Chemo-Enzymatic and Biotransformation Approaches

The development of synthetic routes to enantiomerically pure azetidine-2-carboxylic acids and their derivatives is of significant interest due to their potential applications as constrained amino acid analogues in medicinal chemistry. Chemo-enzymatic and biotransformation methods have emerged as powerful tools to achieve high enantioselectivity under mild reaction conditions.

Enantioselective Biotransformation of Racemic Azetidine-2-carbonitriles

A highly effective strategy for obtaining enantiopure azetidine-2-carboxylic acids involves the kinetic resolution of racemic azetidine-2-carbonitriles. This approach leverages the stereospecificity of microbial enzymes to selectively convert one enantiomer of the starting material, allowing for the separation of the desired product and the unreacted substrate.

The whole-cell catalyst of Rhodococcus erythropolis AJ270 has proven to be a remarkably efficient system for the enantioselective biotransformation of a variety of racemic 1-benzylazetidine-2-carbonitriles. nih.govresearchgate.net This microbial system contains a highly active but virtually non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. nih.govresearchgate.net The nitrile hydratase first converts the racemic nitrile to the corresponding racemic amide. Subsequently, the R-enantioselective amidase selectively hydrolyzes the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide unreacted. This dual-enzyme system allows for the production of both (R)-azetidine-2-carboxylic acids and (S)-azetidine-2-carboxamides with excellent enantiomeric excess (ee) and in high yields. nih.govresearchgate.net

The biotransformation is typically carried out in a neutral aqueous buffer at around 30°C. nih.gov The substrate scope is broad, accommodating various substitutions on the azetidine (B1206935) ring. nih.gov The synthetic utility of the resulting chiral azetidine derivatives has been demonstrated through their conversion into other valuable chiral building blocks. nih.gov

Table 1: Biotransformation of Racemic 1-Benzylazetidine-2-carbonitrile Derivatives by Rhodococcus erythropolis AJ270 Data compiled from scientific literature. nih.gov

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Racemic 1-benzylazetidine-2-carbonitrile | (R)-1-Benzylazetidine-2-carboxylic acid | >99 | >99.5 |

| Racemic 1-benzylazetidine-2-carbonitrile | (S)-1-Benzylazetidine-2-carboxamide | >99 | >99.5 |

| Racemic trans-1-benzyl-4-methylazetidine-2-carbonitrile | (2R,4S)-1-Benzyl-4-methylazetidine-2-carboxylic acid | 45 | >99.5 |

| Racemic trans-1-benzyl-4-methylazetidine-2-carbonitrile | (2S,4R)-1-Benzyl-4-methylazetidine-2-carboxamide | 48 | >99.5 |

| Racemic 1-benzyl-2-methylazetidine-2-carbonitrile | (R)-1-Benzyl-2-methylazetidine-2-carboxylic acid | 42 | >99.5 |

| Racemic 1-benzyl-2-methylazetidine-2-carbonitrile | (S)-1-Benzyl-2-methylazetidine-2-carboxamide | 46 | >99.5 |

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze a variety of reactions, including hydrolysis, esterification, and amidation, often with high enantioselectivity. tandfonline.com The lipase (B570770) from Candida antarctica, particularly lipase B (CAL-B), is a well-established biocatalyst for the kinetic resolution of racemic alcohols, amines, and esters. tandfonline.commdpi.com

While direct enzymatic ammoniolysis of an ester of 3-isopropylazetidine-2-carboxylic acid for chiral resolution has not been explicitly detailed in the reviewed literature, the principle of lipase-catalyzed ammonolysis of esters is a known and viable synthetic strategy. tandfonline.comresearchgate.net This reaction involves the use of ammonia (B1221849) as a nucleophile to convert an ester to an amide. In a kinetic resolution context, a lipase could selectively catalyze the ammonolysis of one enantiomer of a racemic azetidine ester, leading to the formation of an enantioenriched amide and leaving the unreacted ester enantiomerically enriched as well. tandfonline.comresearchgate.net The success of such a resolution would depend on the substrate specificity and enantioselectivity of the lipase towards the specific azetidine ester. CAL-B has been shown to catalyze the aminolysis of various esters, including those of nitrogen-containing heterocycles, with high enantioselectivity, suggesting its potential applicability in the resolution of azetidine derivatives through a similar mechanism. mdpi.com

Biosynthetic Pathways and Metabolic Engineering for Azetidine-2-carboxylic Acid Production

Nature provides a blueprint for the synthesis of azetidine-2-carboxylic acid, and understanding these biosynthetic pathways opens avenues for its production through metabolic engineering.

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid first isolated from the lily-of-the-valley (Convallaria majalis). wikipedia.org It has since been found in other plant species, including those from the Fabaceae family and in small amounts in beets. wikipedia.orgresearchgate.net Its presence in European beech (Fagus silvatica) is not well-documented in the scientific literature based on the conducted searches. nih.govresearchgate.netoup.comrngr.net

The isolation of azetidine-2-carboxylic acid from plant material typically involves extraction with aqueous or alcoholic solvents, followed by chromatographic techniques to separate it from other plant metabolites. The principles of isolation also extend to its detection and quantification in environmental samples, where its presence can be an indicator of the producing organisms. The ability of certain soil microorganisms to degrade azetidine-2-carboxylic acid can also be exploited in screening for its presence.

Recent advances in synthetic biology have enabled the de novo biosynthesis of L-azetidine-2-carboxylic acid in engineered microbial hosts such as Escherichia coli. One successful approach involves the heterologous expression of an azetidine-2-carboxylic acid synthase, which catalyzes the formation of the azetidine ring from S-adenosylmethionine (SAM). nih.govnih.gov

Classical Organic Synthesis Strategies

Classical approaches remain fundamental in constructing the azetidine core, with a strong emphasis on controlling the stereochemistry at the C2 and C3 positions.

Stereoselective and Diastereoselective Synthesis

The creation of specific stereoisomers is paramount, and several strategies have been developed to achieve high levels of stereocontrol. For many years, the synthesis of enantioenriched azetidines has depended on leveraging the chirality from a starting material or a stoichiometric chiral auxiliary. acs.org

The formation of the strained four-membered azetidine ring from a linear, acyclic molecule is a common and effective strategy. This is typically achieved through an intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group at the γ-position to form the heterocyclic ring.

One direct synthesis of a 3-substituted congener, the (3S)-isopropyl analog, was achieved from an acyclic precursor prepared by the zinc-mediated asymmetric addition of an allylic halide to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. Subsequent chemical modifications of the resulting acyclic amino acid precursor lead to the cyclization that forms the desired this compound.

Other related strategies for forming the azetidine ring from acyclic precursors include:

Intramolecular N-alkylation: A key step in the synthesis of 3-allyl-azetidine-2-carboxylic acid involves the regioselective allylation of an aspartate derivative, followed by selective reduction, tosylation of the resulting alcohol, and finally an intramolecular N-alkylation to close the ring.

Mitsunobu Reaction: The synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been accomplished using an intramolecular Mitsunobu reaction as the key ring-forming step.

Cyclization of Diamino Acids: An optically active azetidine-2-carboxylic acid can be obtained from α,γ-diaminobutyric acid dihydrochloride. Treatment with nitrous and hydrochloric acids yields γ-amino-α-chlorobutyric acid, which then undergoes cyclization upon treatment with barium hydroxide (B78521) to form the azetidine ring. wikipedia.org

| Ring-Closing Strategy | Acyclic Precursor Type | Resulting Azetidine Analogue |

| Zinc-mediated addition/cyclization | Glyoxylic acid oxime derivative | (3S)-isopropylazetidine-2-carboxylic acid |

| Intramolecular N-alkylation | Allylated aspartate derivative | (2S,3S)-3-allyl-azetidine-2-carboxylic acid |

| Intramolecular Mitsunobu Reaction | Azido alcohol from D-glucose | 3-hydroxy-N-methylazetidine-2-carboxylic acid |

| Intramolecular Nucleophilic Substitution | γ-amino-α-chlorobutyric acid | Azetidine-2-carboxylic acid wikipedia.org |

This table summarizes various ring-closing strategies for forming azetidine-2-carboxylic acid analogues from different acyclic starting materials.

Intramolecular nucleophilic displacement is the core chemical transformation for creating the azetidine ring from a γ-aminohalide or a related substrate. An early synthesis of racemic azetidine-2-carboxylic acid involved the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure of the intermediate γ-amino-α-bromobutyric acid with barium hydroxide solution. wikipedia.org

While not a direct precursor, the conceptual conversion of 4-hydroxyproline, a five-membered ring amino acid, to an azetidine-2-carboxylate illustrates the principles of ring contraction via nucleophilic displacement. This transformation would require the activation of the C4 hydroxyl group into a suitable leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the ring nitrogen, coupled with cleavage of the C4-C5 bond, would lead to the contracted four-membered azetidine ring. Such ring contractions of five-membered heterocycles are a known, albeit less common, method for azetidine synthesis. rsc.org

To achieve enantiomerically pure products, chemists often employ either chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is an optically active compound that is temporarily attached to an achiral substrate, directing the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is set, the auxiliary is removed. Several auxiliaries have been successfully used for the synthesis of azetidine-2-carboxylic acid derivatives.

(S)-1-Phenylethylamine: This commercially available chiral amine has been used as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids.

Camphor Sultam: As mentioned previously, the camphor sultam derivative of glyoxylic acid O-benzyl oxime has been instrumental in the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners, including the phenyl, naphthyl, and isopropyl analogues.

tert-Butanesulfinamides: Inexpensive and readily available chiral tert-butanesulfinamides have been utilized for chiral induction in a three-step approach to provide C2-substituted azetidines with a variety of substituents. acs.org

| Chiral Auxiliary | Substrate Type | Target Azetidine | Key Finding |

| (S)-1-Phenylethylamine | Malonic ester intermediates | Azetidine-2,4-dicarboxylic acid | Auxiliary acts as both nitrogen source and chiral director. |

| Camphor Sultam | Glyoxylic acid O-benzyl oxime | L-Azetidine-2-carboxylic acid and 3-substituted analogues | Enables asymmetric addition of allylic halides for preparing congeners like the (3S)-isopropyl derivative. |

| tert-Butanesulfinamide | 3-Chloropropanal | C2-substituted azetidines | Provides a general, three-step, and scalable route to a broad range of enantioenriched azetidines. acs.org |

This table presents examples of chiral auxiliaries used in the stereoselective synthesis of azetidine derivatives.

Asymmetric catalysis , where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, represents a more modern and atom-economical approach.

Copper-Catalyzed Reactions: A highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst. acs.org This method installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high stereocontrol to furnish chiral 2,3-disubstituted azetidines. acs.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov This method highlights the power of asymmetric organocatalysis in constructing complex, enantioenriched azetidine-containing scaffolds. nih.govnih.gov

Transition Metal-Catalyzed Functionalization

Instead of building the ring from scratch, an alternative strategy is to first synthesize a simpler azetidine core and then introduce substituents at specific positions. Transition metal-catalyzed reactions are particularly powerful for this purpose.

C(sp³)–H Activation and Arylation Strategies (e.g., Pd-catalyzed C(3)–H arylation)

Directing group-assisted C(sp³)–H activation is a transformative strategy for the selective functionalization of otherwise unreactive C-H bonds. In the context of azetidines, this allows for the introduction of substituents, such as aryl groups, at specific positions on the ring.

The most common approach involves the use of a palladium catalyst in conjunction with a directing group temporarily attached to the azetidine nitrogen. This directing group coordinates to the palladium center and positions it in close proximity to a specific C-H bond (e.g., at the C3 position), facilitating its cleavage and subsequent bond formation with an arylating agent (typically an aryl halide).

Key features of this strategy include:

Directing Groups: Picolinamide has been successfully used as a directing group for the C(sp³)–H arylation of complex natural product scaffolds, which can also lead to the formation of azetidine rings as a side product or, under specific conditions, the main product. nih.gov

Catalyst System: The reactions are typically catalyzed by Pd(OAc)₂ with various additives. nih.govnih.gov

Scope: This methodology has been applied to introduce a range of aryl and heteroaryl groups onto saturated heterocyclic systems. While direct C(3)-H arylation of this compound itself is not explicitly detailed, the strategy is general for C-H functionalization on the azetidine core. For instance, palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of picolinamide-protected amines is a known method for synthesizing azetidines. rsc.org

| Reaction Type | Directing Group | Catalyst System (Typical) | Key Outcome |

| C(sp³)-H Arylation | Picolinamide | Pd(OAc)₂ / Additives | Site-selective arylation of C-H bonds; can also lead to azetidine formation. nih.gov |

| Intramolecular C-H Amination | Picolinamide | Pd(II) / Oxidant | Synthesis of functionalized azetidines via γ-C(sp³)–H amination. rsc.org |

This table summarizes transition metal-catalyzed C-H activation strategies relevant to the functionalization and synthesis of azetidines.

Intramolecular Cross-Coupling Reactions

The construction of the strained four-membered azetidine ring often relies on intramolecular cyclization reactions. While various strategies exist for the synthesis of azetidines, including those from γ-amino-α-bromocarboxylic esters and the aminolysis of epoxy amines, the targeted synthesis of 3-substituted variants like this compound requires precise control over regioselectivity. google.comnih.gov

One of the key approaches to enantiomerically pure 3-substituted azetidine-2-carboxylic acids involves the asymmetric addition of allylic halides to a glyoxylic acid derivative, followed by a sequence of reactions culminating in the cyclization of a precursor molecule. A notable synthesis of (3S)-isopropyl-azetidine-2-carboxylic acid utilizes a zinc-mediated asymmetric addition of an allylic halide to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This initial step sets the stereochemistry at the α-carbon. The subsequent elaboration of the molecule generates a precursor primed for intramolecular cyclization.

While the term "cross-coupling" in this context may not always refer to traditional palladium-catalyzed reactions, the intramolecular S_N2-type displacement is a critical bond-forming step. For instance, the cyclization of γ-amino-α-chlorobutyric acid to form azetidine-2-carboxylic acid is a classic example of such an intramolecular reaction. nih.govrsc.org

More advanced strategies for azetidine synthesis that can be considered analogous to cross-coupling include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the formation of functionalized azetidines. frontiersin.org Additionally, photo-induced copper-catalyzed [3+1] radical cascade cyclizations of alkyl amines with alkynes present a modern approach to constructing highly substituted azetidine rings. nih.gov Lanthanide triflates, such as La(OTf)₃, have also been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govrsc.org

A representative, though not specific to the isopropyl variant, intramolecular cyclization for an azetidine ring is shown in the table below.

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-amino-α-bromobutyric acid | Barium hydroxide solution | Azetidine-2-carboxylic acid | Small | nih.govrsc.org |

| cis-3,4-Epoxy amine | La(OTf)₃, DCE, reflux | Substituted Azetidine | High | nih.govrsc.org |

Protecting Group Strategies in Synthesis of this compound

The synthesis of this compound and its subsequent use in peptide synthesis necessitate the use of protecting groups to prevent unwanted side reactions. creative-peptides.com The choice of protecting groups for the azetidine nitrogen and the carboxylic acid functionality is critical and must be orthogonal to allow for selective deprotection during the synthetic sequence. nih.gov

Nitrogen Protection: The secondary amine of the azetidine ring is nucleophilic and requires protection during activation of the carboxylic acid for peptide coupling. Common protecting groups for the α-amino group of amino acids, such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), are employed. nih.govumich.edu

Boc Group: This group is stable under a variety of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). umich.edu

Fmoc Group: The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). umich.edu This protecting group is central to many solid-phase peptide synthesis strategies. google.com

Carboxylic Acid Protection: The carboxylic acid group must be protected during reactions involving the amino group. Simple esterification to form methyl or benzyl (B1604629) esters is a common strategy. nih.gov

Methyl and Benzyl Esters: These can be removed by saponification with a mild base. Benzyl esters have the added advantage of being removable by catalytic hydrogenolysis. nih.gov

tert-Butyl Esters: These are used when acid-labile protection is desired, often in conjunction with Fmoc protection for the nitrogen. nih.gov

The steric hindrance presented by the 3-isopropyl group may influence the choice and efficiency of the protecting group strategy. The selection must ensure that the protecting groups can be introduced and removed in high yields without affecting the stereochemical integrity of the chiral centers.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amino (Nitrogen) | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | umich.edu |

| Amino (Nitrogen) | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | umich.edu |

| Carboxylic Acid | Benzyl ester | OBn | H₂, Pd/C or mild base | nih.gov |

| Carboxylic Acid | tert-Butyl ester | OtBu | Trifluoroacetic acid (TFA) | nih.gov |

Solid-Phase Synthesis Protocols for Integration into Peptide Chains

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. rsc.orgyoutube.comnih.gov The incorporation of non-proteinogenic amino acids like this compound into a growing peptide chain using SPPS requires the appropriately protected amino acid monomer and optimized coupling protocols. nih.govnih.govscilit.com

The general cycle of SPPS involves the sequential deprotection of the N-terminal protecting group of the resin-bound peptide and coupling with the next N-protected amino acid. rsc.org For the integration of Fmoc-protected this compound, the following steps are typical:

Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is chosen depending on whether a C-terminal carboxylic acid or amide is desired. scilit.com

Fmoc Deprotection: The Fmoc group of the growing peptide chain on the resin is removed using a solution of 20% piperidine in DMF. umich.edu

Coupling: The Fmoc-protected this compound is activated and coupled to the free N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure, or uronium/aminium salts such as HATU or HBTU. nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. rsc.org

The steric bulk of the 3-isopropyl group might lead to slower coupling kinetics, potentially requiring longer reaction times, double coupling, or the use of more potent coupling reagents to ensure complete incorporation.

| Step | Reagents and Solvents | Typical Duration | Reference |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 min | umich.edu |

| Coupling | Fmoc-amino acid, Coupling reagent (e.g., DIC/Oxyma), Solvent (e.g., DMF) | 1-2 h | nih.gov |

| Washing | DMF, Dichloromethane (DCM) | Multiple cycles | rsc.org |

Solution-Phase Synthetic Routes and Optimization

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the synthesis of shorter peptides or for large-scale production. rsc.org The synthesis of dipeptides or larger peptide fragments containing this compound in solution involves the coupling of an N-protected derivative with a C-protected amino acid or peptide. nih.govfrontiersin.org

The key steps in a solution-phase synthesis are:

Protection: The N-terminus of one amino acid (or peptide) and the C-terminus of the other are protected. For instance, Fmoc-3-isopropylazetidine-2-carboxylic acid would be coupled with a C-terminal ester of another amino acid.

Coupling: The coupling reaction is carried out in a suitable organic solvent using a coupling reagent to activate the carboxylic acid. Reagents like titanium tetrachloride (TiCl₄) in pyridine (B92270) have been shown to be effective for dipeptide synthesis. nih.gov Other common coupling agents include DCC, EDC, and TBTU. rsc.org

Purification: After the coupling reaction, the product is isolated and purified, typically by chromatography, to remove unreacted starting materials and byproducts.

Deprotection: One of the protecting groups is selectively removed to allow for further chain elongation.

Optimization of solution-phase synthesis focuses on maximizing the coupling efficiency, minimizing racemization, and simplifying the purification process. The choice of solvent, coupling reagent, and reaction temperature are critical parameters that are often screened to achieve the best results. For example, microwave heating has been used to accelerate TiCl₄-mediated dipeptide synthesis. nih.gov

| N-Protected Amino Acid | C-Protected Amino Acid | Coupling Reagent/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Fmoc-L-Tyr(OtBu)-OH | Glycine methyl ester hydrochloride | TiCl₄, Pyridine, Microwave | High | nih.gov |

| N-Boc-Amino Acid | Amino Acid Benzyl Ester | TBTU, Et₃N, DCM | Good | rsc.org |

Advanced Spectroscopic and Computational Characterization of 3 Isopropylazetidine 2 Carboxylic Acid

Conformational Analysis and Preferences

The conformational landscape of 3-isopropylazetidine-2-carboxylic acid is primarily dictated by the puckering of the azetidine (B1206935) ring and the rotational preferences of the isopropyl and carboxylic acid substituents.

The azetidine ring in this compound is inherently strained due to the deviation of its bond angles from the ideal sp3 hybridization. This ring strain influences the degree of ring puckering, which is a mechanism to alleviate some of the torsional strain. Theoretical studies on similar four-membered rings indicate that they are not planar, but rather adopt a puckered conformation. The puckering can be described by a puckering amplitude and a phase angle. For a monosubstituted azetidine, two puckered conformations, axial and equatorial, are possible for the substituent. In the case of this compound, the relative orientation of the isopropyl and carboxylic acid groups (cis or trans) will significantly influence the preferred puckering state. The high ring strain of the azetidine core makes these molecules interesting as conformationally constrained analogs of natural amino acids like leucine (B10760876). nih.gov

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations, often using a basis set like 6-311G(d,p), can be employed to determine the optimized geometries of different conformers and their relative energies. researchgate.net These calculations can predict the most stable puckering state of the azetidine ring and the preferred rotamers of the isopropyl and carboxylic acid groups. Furthermore, DFT can be used to calculate spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the predicted structures. researchgate.netnih.gov The calculated energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also provide insights into the molecule's reactivity.

Table 1: Theoretical Relative Energies of this compound Conformers (Illustrative)

| Conformer | Puckering State | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Axial | cis | 2.5 |

| 2 | Equatorial | cis | 0.0 |

| 3 | Axial | trans | 1.8 |

| 4 | Equatorial | trans | 0.5 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in different environments, such as in solution. nih.gov A prerequisite for accurate MD simulations is a well-parameterized force field. For a novel molecule like this, force field parameters, particularly for bond, angle, and dihedral terms involving the azetidine ring, may need to be specifically developed or refined. nih.govresearchgate.net This often involves fitting the force field parameters to reproduce high-level quantum mechanical data. nih.govresearchgate.net Once a reliable force field is established, MD simulations can be used to study the conformational equilibria, the dynamics of ring puckering, and the interactions with solvent molecules. nih.govnih.gov

Experimental techniques are essential for validating the theoretical models. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities of protons, which can help to determine the relative stereochemistry and preferred conformation in solution. Coupling constants (J-values) can also give insights into dihedral angles.

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. While obtaining suitable crystals of the parent amino acid can be challenging, the synthesis and crystallization of derivatives, such as N-protected or esterified forms, can be a viable strategy. nih.govmdpi.comnih.gov The resulting crystal structure would reveal the precise bond lengths, bond angles, and the puckering of the azetidine ring in the solid state. researchgate.net

Stereochemical Purity and Enantiomeric Excess Determination Methods

As this compound possesses two stereocenters, methods for determining its stereochemical purity and enantiomeric excess (ee) are critical. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating enantiomers and diastereomers. This involves using a chiral stationary phase that interacts differently with the different stereoisomers.

Another powerful technique is exciton-coupled circular dichroism (ECCD). nih.govresearchgate.net This method involves the derivatization of the carboxylic acid with a suitable chromophore. The spatial interaction between the chromophores in the resulting diastereomeric derivatives leads to characteristic CD spectra, from which the enantiomeric excess can be determined with high accuracy. nih.govresearchgate.net For molecules with multiple stereocenters, advanced statistical methods combined with CD spectroscopy can even allow for the simultaneous determination of enantiomeric and diastereomeric excess. nih.govrsc.org

Table 2: Comparison of Methods for Enantiomeric Excess Determination (Illustrative for Chiral Carboxylic Acids)

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, accurate quantification. | Requires method development, can be time-consuming. |

| ECCD | Exciton coupling between chromophores on derivatized enantiomers. nih.govresearchgate.net | High sensitivity, can determine absolute configuration. nih.govresearchgate.net | Requires derivatization, potential for kinetic resolution. |

| Chiral NMR | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis, no separation needed. | Can have small chemical shift differences, requires specialized reagents. |

Spectroscopic Fingerprinting for Structural Elucidation (Beyond Basic Identification)

Beyond basic identification, detailed spectroscopic analysis provides a "fingerprint" of the molecule's structure and electronic environment.

¹H NMR Spectroscopy: The protons on the azetidine ring would appear in a specific region of the spectrum, with their chemical shifts and coupling patterns being highly dependent on the ring's conformation and the relative stereochemistry of the substituents. The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm). libretexts.org

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 160-180 ppm. libretexts.org The chemical shifts of the azetidine ring carbons would also be indicative of the substitution pattern and ring strain.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, and a sharp C=O stretch around 1700-1725 cm⁻¹. libretexts.org The positions of these bands can be influenced by hydrogen bonding.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, potentially differentiating between stereoisomers under certain conditions.

Table 3: Key Spectroscopic Data for Carboxylic Acids (for comparison)

| Spectroscopic Technique | Functional Group | Typical Absorption/Chemical Shift |

| IR Spectroscopy | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) libretexts.org |

| C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) libretexts.org | |

| ¹H NMR Spectroscopy | COOH | 10-12 ppm (broad singlet) libretexts.org |

| H-C-COOH | 2-3 ppm libretexts.org | |

| ¹³C NMR Spectroscopy | C =O (Carboxylic Acid) | 160-180 ppm libretexts.org |

Advanced NMR Spectroscopy (e.g., NOESY, ROESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and stereochemistry of organic molecules. For this compound, standard 1D ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework. However, the relative stereochemistry of the substituents on the azetidine ring requires more advanced, two-dimensional techniques such as Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY).

These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. youtube.com The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining stereochemical relationships.

For this compound, the key stereochemical question is the relative orientation of the isopropyl group at C3 and the carboxylic acid group at C2 (i.e., cis or trans).

In a cis-isomer , the proton at C2 (H2) and the proton at C3 (H3) would be on the same face of the azetidine ring. A strong NOE/ROE correlation would be expected between H2 and H3. Furthermore, correlations might be observed between the C2-proton and the protons of the isopropyl group.

In a trans-isomer , H2 and H3 are on opposite faces of the ring, and therefore, a much weaker or absent NOE/ROE correlation would be anticipated between them. Instead, NOE/ROE cross-peaks would likely be observed between the C2-proton and one of the protons on the C4 of the azetidine ring, and similarly for the C3-proton.

The choice between NOESY and ROESY depends on the molecular weight of the compound. For a small molecule like this compound, ROESY can be more advantageous as it avoids the potential for zero-crossing of the NOE signal, which can lead to the disappearance of correlations.

Table 1: Predicted NOESY/ROESY Correlations for cis-3-Isopropylazetidine-2-carboxylic Acid

| Interacting Protons | Expected Correlation |

| H2 ↔ H3 | Strong |

| H2 ↔ Isopropyl CH | Medium |

| H3 ↔ Isopropyl CH₃ | Medium-Strong |

| H4a/H4b ↔ H3 | Medium |

Table 2: Predicted NOESY/ROESY Correlations for trans-3-Isopropylazetidine-2-carboxylic Acid

| Interacting Protons | Expected Correlation |

| H2 ↔ H3 | Weak or Absent |

| H2 ↔ H4a or H4b | Medium-Strong |

| H3 ↔ H4a or H4b | Medium-Strong |

| H2 ↔ Isopropyl CH | Weak |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

For this compound, the key functional groups are the carboxylic acid (-COOH) and the secondary amine (N-H) within the azetidine ring.

Carboxylic Acid Group:

The O-H stretch will appear as a very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. libretexts.org

The C=O (carbonyl) stretch is a strong, sharp absorption expected between 1700-1725 cm⁻¹ for a saturated carboxylic acid. In the solid state, this may shift to a lower frequency if dimeric structures form via hydrogen bonding. libretexts.orgiosrjournals.org

The C-O stretch and O-H bend will contribute to absorptions in the fingerprint region (1400-900 cm⁻¹).

Azetidine Ring:

The N-H stretch of the secondary amine is expected as a medium intensity band around 3300-3500 cm⁻¹. This may be obscured by the broad O-H stretch of the carboxylic acid.

The N-H bend (scissoring) vibration typically appears around 1650-1580 cm⁻¹.

Ring vibrations (stretching and puckering) of the four-membered ring will give rise to a series of bands in the fingerprint region.

Isopropyl Group:

C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.

Characteristic C-H bending vibrations for the isopropyl group (e.g., a doublet around 1380 cm⁻¹ and 1365 cm⁻¹) are expected.

Raman spectroscopy would be particularly useful for observing the C-C backbone and symmetric vibrations, which may be weak in the IR spectrum. The C=O stretch is also Raman active.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Weak | Broad, Strong (IR) |

| N-H stretch (Amine) | 3500-3300 | Medium | Medium (IR) |

| C-H stretch (Aliphatic) | 3000-2850 | Strong | Strong (IR & Raman) |

| C=O stretch (Carbonyl) | 1725-1700 | Strong | Strong (IR & Raman) |

| N-H bend | 1650-1580 | Weak | Medium (IR) |

| C-H bend (Isopropyl) | ~1380, ~1365 | Medium | Medium (IR & Raman) |

| C-N stretch | 1250-1020 | Medium | Medium (IR & Raman) |

| C-O stretch | 1320-1210 | Medium | Strong (IR) |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions and their fragments. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

Under mass spectrometric conditions, the molecule will ionize and then undergo characteristic fragmentation, providing clues to its structure. A plausible fragmentation pathway for the molecular ion [M]⁺• or the protonated molecule [M+H]⁺ can be proposed.

A primary and highly characteristic fragmentation for carboxylic acids is the loss of the carboxyl group. libretexts.org

Loss of the Carboxylic Acid Group: A prominent fragmentation pathway would involve the cleavage of the bond between C2 and the carboxylic acid group, leading to the loss of a COOH radical (45 Da), resulting in a fragment corresponding to the 3-isopropylazetidine cation. [M]⁺• → [M - COOH]⁺ + •COOH

Decarboxylation: Another common pathway is the loss of carbon dioxide (CO₂) (44 Da), particularly if there is a hydrogen rearrangement.

Loss of the Isopropyl Group: Cleavage of the C3-isopropyl bond can occur, leading to the loss of an isopropyl radical (43 Da). [M]⁺• → [M - C₃H₇]⁺ + •C₃H₇

Ring Opening: The strained four-membered ring can undergo cleavage. A common pathway for cyclic amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This could lead to the loss of ethylene (B1197577) (C₂H₄) or related fragments after rearrangement.

By analyzing the masses of the resulting fragment ions in a tandem MS (MS/MS) experiment, these pathways can be confirmed, providing strong evidence for the connectivity of the molecule. cam.ac.ukresearchgate.netlew.ro

Table 4: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 143.18 g/mol )

| Fragment Ion | Proposed Structure/Loss | m/z (for [M]⁺•) |

| [M - H₂O]⁺• | Loss of water | 125 |

| [M - C₃H₇]⁺ | Loss of isopropyl group | 100 |

| [M - CO₂]⁺• | Loss of carbon dioxide | 99 |

| [M - COOH]⁺ | Loss of carboxyl group | 98 |

Applications of 3 Isopropylazetidine 2 Carboxylic Acid in Advanced Organic and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.com The incorporation of rigid structural motifs, such as the 3-isopropylazetidine-2-carboxylic acid scaffold, is a key strategy in the rational design of these molecules. nih.gov

Incorporation into Peptide Scaffolds as Proline Analogue

This compound serves as a conformationally constrained analogue of both proline and leucine (B10760876). umich.edu The azetidine (B1206935) ring mimics the cyclic structure of proline, which is known to significantly influence the secondary and tertiary structure of proteins. nih.gov The synthesis of peptides containing azetidine-2-carboxylic acid and its derivatives has been established through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. umich.edunih.gov The enantiopure (3S)-isopropyl-L-azetidine-2-carboxylic acid has been synthesized and identified as a constrained analogue of leucine, highlighting its potential to introduce specific conformational biases in peptide chains.

The incorporation of azetidine-2-carboxylic acid, the parent compound of the 3-isopropyl derivative, into peptide sequences has been shown to be a valuable tool for studying peptide and protein conformation. nih.govthermofisher.com Due to its structural similarity, L-azetidine-2-carboxylic acid can be incorporated into proteins in place of L-proline, which can alter the properties of these proteins. nih.govthermofisher.com This principle extends to its 3-substituted congeners, where the substituent can further modulate the conformational properties.

Impact on Peptide Conformation and Secondary Structure Formation (e.g., Helix, Sheet Propensity)

The introduction of conformational constraints is a powerful tool to control the secondary structure of peptides. The rigid azetidine ring of this compound significantly restricts the backbone dihedral angles (phi, ψ), thereby predisposing the peptide to adopt specific conformations.

While detailed studies on peptides containing specifically this compound are limited, extensive research on the parent azetidine-2-carboxylic acid (Aze) provides valuable insights. Computational studies have shown that peptides containing Aze are generally more flexible than those with proline because of reduced steric clashes between the ring atoms and neighboring residues. nih.gov This increased flexibility can lead to an entropic destabilization of ordered secondary structures like helices and sheets compared to a random coil conformation. nih.gov The collagen-like extended conformation is also energetically less favorable for Aze-containing peptides compared to proline-containing ones, which can disrupt the stability of the collagen triple helix. nih.gov

Conversely, the incorporation of azetidine derivatives can also be used to induce specific secondary structures. For instance, studies on tetrapeptides containing L-azetidine-2-carboxylic acid have shown that its presence can perturb the typical secondary structure of proline-containing peptides. nih.gov In one case, a tetrapeptide with alternating L-azetidine-2-carboxylic acid and L-proline residues adopted an all-cis peptide bond conformation consistent with a left-handed helix. nih.gov The bulky isopropyl group at the 3-position of this compound is expected to introduce additional steric hindrance, further influencing the accessible conformational space and potentially favoring specific secondary structures like β-turns or helical folds. The induction of β-turns is a common strategy in drug design, and constrained amino acids are often employed for this purpose. nih.gov

Table 1: Comparison of Conformational Properties of Proline and Azetidine-2-carboxylic Acid

| Feature | Proline | Azetidine-2-carboxylic Acid | Predicted Impact of 3-Isopropyl Group |

| Ring Size | 5-membered | 4-membered | N/A |

| Flexibility | More constrained | Generally more flexible than proline nih.gov | Increased rigidity compared to the parent azetidine ring |

| Collagen Helix Stability | Stabilizing | Destabilizing nih.gov | Likely further destabilizing due to steric bulk |

| Peptide Bond Conformation | Favors trans, but cis is accessible | Can adopt both cis and trans conformations nih.gov | May further influence the cis/trans equilibrium due to steric interactions |

Influence on Peptide Bond Cis/Trans Isomerization

The isomerization of the peptide bond preceding a proline residue (X-Pro bond) from the more common trans to the cis conformation is a critical process in protein folding and function. The energy barrier for this isomerization is significant, making it a rate-limiting step in many biological processes. The smaller four-membered ring of azetidine-2-carboxylic acid also influences the cis/trans isomerization of the preceding peptide bond.

Studies on tetrapeptides have demonstrated that the incorporation of azetidine-2-carboxylic acid can significantly impact the cis/trans isomer ratio. nih.gov For example, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to exist in an all-cis peptide bond conformation in trifluoroethanol. nih.gov In contrast, Boc-(L-Pro)3-L-Aze-Opcp showed a mixture of cis and trans peptide bonds, indicating a perturbation of the typical all-trans conformation of polyproline II helices. nih.gov

Use in Protein Folding Studies and Conformational Constraints

The study of protein folding, the process by which a polypeptide chain acquires its native three-dimensional structure, is a fundamental area of biochemical research. The incorporation of conformationally constrained amino acids like this compound can provide valuable insights into this complex process. By introducing localized conformational restrictions, researchers can probe the folding pathways and the stability of different folded states.

The misincorporation of L-azetidine-2-carboxylic acid in place of L-proline can lead to protein misfolding, highlighting the critical role of the proline ring structure in maintaining the correct protein architecture. thermofisher.com This principle can be harnessed in a controlled manner in protein engineering studies. By strategically replacing specific proline or leucine residues with this compound, scientists can investigate the impact of local conformational constraints on the global fold and function of a protein.

While specific studies detailing the use of this compound in protein folding are not widely reported, the foundational work with azetidine-2-carboxylic acid demonstrates the potential of this approach. The destabilizing effect of azetidine-2-carboxylic acid on the collagen triple helix is a clear example of how a proline analogue can modulate protein structure. nih.gov The additional steric bulk of the isopropyl group would likely amplify these effects, making it a potent tool for probing the role of specific residues in protein folding and stability.

Asymmetric Catalysis and Chiral Ligand Development

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are central to this field. The development of new and efficient chiral ligands is an ongoing area of research.

Amino acid derivatives are often used as scaffolds for the synthesis of chiral ligands. The rigid and well-defined stereochemistry of this compound makes it an attractive candidate for the development of novel chiral ligands for asymmetric catalysis. Although specific applications of ligands derived from this compound are not extensively documented in the literature, the principles of chiral ligand design suggest its potential utility.

For instance, chiral phosphine (B1218219) ligands are widely used in asymmetric hydrogenation reactions. thermofisher.com The nitrogen and carboxylic acid functionalities of this compound could be readily modified to introduce phosphine groups, creating bidentate or tridentate ligands. The rigid azetidine backbone would provide a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. The isopropyl group would act as a bulky stereodirecting group, influencing the approach of the substrate to the catalytic center.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Potential Synthesis Route | Potential Application |

| P,N-Ligand | Modification of the nitrogen and carboxylic acid moieties with phosphine groups. | Asymmetric hydrogenation, hydrosilylation, allylic alkylation. |

| N,O-Ligand | Use of the nitrogen and carboxylate oxygen as coordinating atoms. | Lewis acid catalysis, aldol (B89426) reactions, Diels-Alder reactions. |

The development of such ligands from this compound could lead to new catalytic systems with unique reactivity and selectivity profiles, contributing to the expanding toolbox of asymmetric catalysis.

Development of Molecular Probes for Biological System Interrogation

Molecular probes are essential tools for visualizing and studying biological processes in real-time within living systems. Fluorescent molecular probes, in particular, have revolutionized cell biology by enabling the tracking of molecules, the monitoring of enzymatic activity, and the sensing of the cellular environment. The design of effective molecular probes often involves the incorporation of specific recognition elements that can selectively interact with a biological target.

Carboxylic acids are common functional groups in both molecular probes and their biological targets. The unique structural features of this compound could be exploited in the design of novel molecular probes. For example, it could be incorporated into a peptide-based probe to confer a specific conformation that enhances binding to a target protein.

Furthermore, the carboxylic acid moiety itself can be a target for derivatization with fluorescent dyes or other reporter groups. While there are no specific reports on the use of this compound in molecular probe development, its properties as a constrained amino acid analogue suggest several potential applications. For instance, a peptide containing this residue could be designed to bind to a specific enzyme active site. The constrained conformation could lead to higher binding affinity and selectivity compared to a flexible peptide. Subsequent attachment of a fluorophore would then allow for the visualization of the enzyme's location and activity within a cell.

The development of such probes would require a multidisciplinary approach, combining organic synthesis, peptide chemistry, and cell biology. The unique conformational constraints imposed by this compound make it a promising, albeit currently underexplored, building block for the next generation of sophisticated molecular probes.

Probing Protein-Ligand Interactions through Rational Design

The rational design of bioactive molecules often relies on modifying existing scaffolds to fine-tune their interaction with biological targets. Proline analogues are particularly valuable in this context because proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone. nih.govsigmaaldrich.com The introduction of substituents onto the ring, as seen in this compound, further refines these constraints and introduces new physicochemical properties.

The isopropyl group at the C3 position of the azetidine ring serves multiple functions in rational design. Firstly, its bulkiness influences the accessible conformational space of the molecule, restricting the torsion angles of the peptide backbone when incorporated into a peptide chain. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity. Secondly, the hydrophobic nature of the isopropyl group can be exploited to engage with non-polar pockets within a protein's binding site, enhancing both affinity and selectivity.

The design process involves using the this compound scaffold as a proline mimetic to explore structure-activity relationships (SAR). By systematically replacing a proline residue in a known peptide ligand with this analogue, researchers can probe the steric and electronic requirements of the target protein's binding pocket. A positive or negative impact on biological activity provides critical insights into the topology of the receptor site, guiding further optimization of the ligand. nih.gov This strategy is a key component of developing peptidomimetics with improved therapeutic properties. researchgate.net

Investigation of Amino Acid Misincorporation Mechanisms

Non-proteinogenic amino acids that are structurally similar to proteinogenic ones can sometimes be mistakenly incorporated into proteins during translation. wikipedia.org Azetidine-2-carboxylic acid (AZE), the parent compound of the 3-isopropyl derivative, is a well-known proline analogue that can be misincorporated by prolyl-tRNA synthetase, leading to the production of faulty proteins and cellular stress. wikipedia.orgnih.gov Studying this misincorporation provides valuable insights into the fidelity of the translational machinery.

The fidelity of protein synthesis is a crucial cellular process, and organisms have evolved sophisticated proofreading mechanisms to prevent the incorporation of incorrect amino acids. The yeast Saccharomyces cerevisiae is a powerful model organism for studying these mechanisms. Research on AZE in S. cerevisiae has shown that its misincorporation induces proteotoxic stress, activating cellular quality control pathways, such as the proteasome, to degrade the resulting aberrant proteins. nih.govbiorxiv.org

| Factor | Description | Potential Impact of 3-Isopropyl Group |

|---|---|---|

| Substrate Specificity of Aminoacyl-tRNA Synthetase | The ability of the enzyme to distinguish between the cognate amino acid (Proline) and the analogue. | The bulky isopropyl group may decrease binding affinity for the synthetase, potentially reducing the rate of activation and misincorporation compared to unsubstituted AZE. |

| Editing/Proofreading Mechanism | The capacity of the synthetase to hydrolyze a misactivated amino acid from the tRNA. | The altered shape of the 3-isopropyl derivative might enhance its recognition as "foreign," leading to more efficient rejection by the editing domain. |

| Cellular Concentration | The relative concentrations of the analogue and the natural amino acid in the cell. | Higher concentrations of the analogue relative to proline would increase the statistical probability of misincorporation, assuming it is a substrate. |

| Cellular Stress Response | Pathways like the unfolded protein response (UPR) and proteasomal degradation that handle misfolded proteins. biorxiv.org | If misincorporated, the significant structural disruption caused by the 3-isopropyl group would likely trigger a strong proteotoxic stress response. |

When a proline analogue is misincorporated into a polypeptide chain, it can have significant consequences for the protein's structure and function. Proline is often found in turns and loops and is known as a "helix breaker," giving it a critical role in defining protein architecture. quora.com The substitution of proline with AZE, which has a smaller four-membered ring, alters the backbone geometry and can destabilize ordered structures like the collagen triple helix. wikipedia.orgnih.gov

The misincorporation of this compound would be expected to have an even more dramatic effect. The presence of the bulky and hydrophobic isopropyl group at a position normally occupied by a hydrogen atom would introduce significant steric clashes and disrupt local secondary structures. Molecular modeling of AZE misincorporation in myelin basic protein suggests it causes a severe bend in the polypeptide chain; a 3-isopropyl substitution would likely exacerbate this disruption, potentially leading to complete loss of function and rapid protein degradation. nih.govresearchgate.net This makes such analogues useful as chemical probes to study protein folding and stability, as their incorporation can reveal regions of a protein that are particularly sensitive to structural perturbation.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Azetidines are valuable building blocks in synthetic chemistry, prized for their ability to introduce conformational constraint and novel three-dimensional character into molecules. researchgate.netrsc.org Their ring strain can be harnessed in ring-opening or ring-expansion reactions to access more complex molecular architectures. This compound, with its functional handles (amine and carboxylic acid) and a site of substitution, is a versatile precursor for a variety of heterocyclic systems.

In drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The synthesis of new heterocyclic scaffolds is a primary strategy for discovering novel pharmacophores. nih.govmdpi.com Starting from this compound, chemists can modify the amine and carboxylic acid groups while retaining the core substituted azetidine ring.

For example, the carboxylic acid can be converted to an amide, ester, or ketone, while the secondary amine can be N-alkylated or N-arylated. These modifications, combined with the fixed stereochemistry and steric influence of the 3-isopropyl group, allow for the systematic exploration of chemical space to generate libraries of compounds for biological screening. nih.gov The constrained nature of the azetidine ring helps to present these appended functional groups in a well-defined spatial orientation, which is ideal for designing molecules that fit precisely into a target's binding site.

The azetidine-2-carboxylic acid framework is a valuable starting point for the synthesis of fused heterocyclic systems. One notable example is the construction of azetidine-fused benzodiazepines. mdpi.com A general strategy involves the N-alkylation of an azetidine-2-carboxamide (B111606) with a 2-bromobenzyl group, followed by an intramolecular cross-coupling reaction to form a tricyclic fused system. This intermediate can then undergo further reactions, such as the ring-opening of the strained azetidine ring, to yield functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com

Biochemical and Molecular Biological Investigations of Azetidine 2 Carboxylic Acid Analogues

Interaction with Biosynthetic Pathways and Metabolic Enzymes

The interaction of azetidine-2-carboxylic acid and its analogues with cellular machinery is primarily centered on their structural similarity to the proteinogenic amino acid proline. This mimicry allows them to enter and disrupt metabolic pathways that utilize proline.

Azetidine-2-carboxylic acid (AZE) is recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) molecule during protein synthesis. Due to its structural resemblance to proline, AZE can be mistakenly acylated to prolyl-tRNA, leading to its incorporation into polypeptide chains in place of proline. wikipedia.orgmedchemexpress.com This misincorporation is a key factor in the toxicity of AZE to a wide range of organisms. wikipedia.org

The biosynthesis of AZE itself has been studied in certain bacteria and plants. In bacteria, AZE synthases catalyze the formation of the azetidine (B1206935) ring from S-adenosylmethionine (SAM). nih.gov These enzymes show sequence similarity to class I methyltransferases, indicating a potential evolutionary relationship and a basis for their substrate recognition. nih.gov

Studies on the detoxification of AZE in some bacteria, such as Pseudomonas sp., have identified enzymes with specific recognition for the azetidine ring. An L-azetidine-2-carboxylate hydrolase (AC hydrolase) has been shown to catalyze the opening of the azetidine ring, a crucial step in its detoxification and assimilation. nih.gov This demonstrates that while some enzymes mistake AZE for proline, others have evolved to specifically recognize and metabolize it.

The primary mechanism of toxicity for azetidine-2-carboxylic acid is its action as a proline analogue, leading to the synthesis of faulty proteins. wikipedia.orgsigmaaldrich.com The incorporation of the four-membered azetidine ring, in place of the five-membered pyrrolidine (B122466) ring of proline, alters the secondary and tertiary structure of proteins. This can disrupt protein folding and function, leading to cellular stress and toxicity. sigmaaldrich.com

Furthermore, AZE has been shown to inhibit collagen synthesis. sigmaaldrich.comnih.gov Collagen is a protein rich in proline and hydroxyproline (B1673980) (a modified form of proline). The incorporation of AZE into procollagen, the precursor to collagen, disrupts its triple helix structure, preventing the formation of stable collagen fibrils. nih.gov This inhibitory effect has been observed in various experimental models. medchemexpress.comnih.gov

Role in Plant Physiology and Allelopathy

Azetidine-2-carboxylic acid is a naturally occurring non-protein amino acid found in various plant species, including those from the lily and bean families. wikipedia.org Its presence in these plants suggests a role in their defense mechanisms.

The primary way azetidine-2-carboxylic acid influences plant physiology is through its toxicity to other organisms, acting as a defense compound. By deterring herbivores and inhibiting the growth of competing plants, it can indirectly regulate the plant's own growth and survival. wikipedia.org When absorbed by other plants, AZE can interfere with their protein synthesis and metabolism in the same way it affects other organisms, leading to growth inhibition.

The structural similarity of AZE to proline also means it could potentially interfere with the numerous roles of proline in plant physiology, which include acting as an osmoprotectant, a signaling molecule, and a component of cell wall proteins. However, specific studies on how AZE directly modulates these pathways in a regulatory, rather than purely toxic, manner are limited.

The misincorporation of azetidine-2-carboxylic acid into proteins leads to the accumulation of misfolded proteins within the cell. This accumulation triggers a cellular stress response, a key component of which is the upregulation of heat shock proteins (HSPs). HSPs function as molecular chaperones, attempting to refold or degrade the abnormal proteins.

The induction of HSPs is a well-established response to various cellular stressors that cause protein denaturation. While direct studies linking AZE to the modulation of specific cis-acting regulatory elements that control HSP gene expression are not detailed in the provided search results, this is a plausible mechanism. The presence of misfolded proteins is a primary signal for the activation of heat shock transcription factors (HSFs), which bind to heat shock elements (HSEs) in the promoters of HSP genes, thereby inducing their transcription.

Genetic and Evolutionary Aspects of Resistance Mechanisms

The toxicity of azetidine-2-carboxylic acid has driven the evolution of resistance mechanisms in organisms that are either exposed to it in their environment or produce it themselves.

In bacteria, one of the key resistance strategies is the detoxification of AZE. As mentioned earlier, some Pseudomonas species possess an L-azetidine-2-carboxylate hydrolase that breaks open the azetidine ring, rendering it non-toxic. nih.gov The genes encoding this enzyme, along with putative transporter proteins that may be involved in the uptake and efflux of AZE, have been identified in a gene cluster. nih.gov This suggests a coordinated genetic system for AZE resistance.

Another potential mechanism of resistance could involve modifications to the prolyl-tRNA synthetase enzyme. A mutation that allows the enzyme to better discriminate between proline and AZE would prevent the misincorporation of the toxic analogue into proteins. This would confer a significant survival advantage in an AZE-rich environment. While this is a theoretically sound mechanism, specific examples in the context of AZE were not found in the search results.

The evolution of these resistance mechanisms is a clear example of natural selection, where the presence of a toxic compound in the environment selects for individuals with genetic traits that allow them to survive and reproduce.

Identification and Characterization of Resistance Genes (e.g., N-acetyltransferase superfamily)

The primary mechanism of resistance to the toxic proline analogue L-azetidine-2-carboxylic acid (AZC) in the yeast Saccharomyces cerevisiae involves enzymatic detoxification. A key gene identified in this process is MPR1 , which encodes a novel N-acetyltransferase. nih.govnih.gov This gene was discovered in the Sigma1278b strain of S. cerevisiae and was found to be absent in other commonly used laboratory strains, explaining their sensitivity to AZC. nih.gov

The protein encoded by MPR1, Mpr1, belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily. nih.gov Its primary function in conferring resistance is the acetylation of AZC. nih.gov This modification detoxifies the molecule, preventing its incorporation into proteins. nih.gov Mpr1 exhibits a high degree of substrate specificity; it efficiently acetylates AZC but does not act on L-proline or other proline analogues. nih.gov This specificity ensures that normal proline metabolism is not disrupted.

Structural and functional analyses of Mpr1 have provided insights into its catalytic mechanism. The enzyme is folded into an α/β-structure with eight-stranded mixed β-sheets and six α-helices. pnas.org Key amino acid residues, such as Asn135, Asn172, and Leu173, are involved in substrate binding, while Asn178 is crucial for the binding of acetyl-CoA. pnas.org Mutagenesis studies have confirmed the importance of these residues for the enzyme's catalytic activity and its ability to confer AZC resistance. nih.gov

Beyond its role in detoxifying xenobiotics like AZC, Mpr1 has also been implicated in protecting yeast cells from various oxidative stresses by acetylating L-Δ¹-pyrroline-5-carboxylate (P5C), an intermediate in proline metabolism that can lead to the generation of reactive oxygen species (ROS). nih.govnaist.jp This dual function suggests that MPR1 may have evolved to handle both endogenous and exogenous toxic compounds.

Evolutionary Trajectories of Amino Acid Analogue Resistance

The development of resistance to amino acid analogues like AZC provides a clear example of evolutionary adaptation to environmental pressures. The presence of toxic non-proteinogenic amino acids in nature, produced by various plants and microorganisms, acts as a selective force driving the evolution of resistance mechanisms in other organisms. oup.comoup.com

The evolution of resistance can follow several trajectories:

Enzymatic Detoxification: As seen with Mpr1, the evolution of an enzyme that specifically modifies and detoxifies the toxic analogue is a highly effective strategy. The presence of the MPR1 gene in certain yeast strains but not others suggests a horizontal gene transfer event or gene loss, highlighting the dynamic nature of genome evolution in response to specific environmental challenges. nih.gov The fact that Mpr1 is part of the large N-acetyltransferase superfamily suggests that it may have evolved from a pre-existing acetyltransferase through gene duplication and subsequent neofunctionalization to acquire its specific activity against AZC. nih.gov

Altered Transport: Resistance can also arise from mutations that reduce the uptake of the toxic analogue. AZC is transported into yeast cells via proline transporters. nih.gov Mutations in the genes encoding these transporters that decrease their affinity for AZC without critically impairing proline uptake would confer a significant survival advantage in an AZC-containing environment.

Target Modification: Changes in the aminoacyl-tRNA synthetase that is responsible for charging tRNA with the amino acid could also lead to resistance. In the case of AZC, the prolyl-tRNA synthetase mistakenly recognizes it and attaches it to tRNAPro. oup.comoup.com Mutations in this synthetase that increase its ability to discriminate between proline and AZC would prevent the incorporation of the toxic analogue into proteins.

Stress Response Upregulation: Exposure to non-proteinogenic amino acids like AZC induces significant proteotoxic stress due to the production of misfolded proteins. oup.comoup.com This triggers cellular stress responses, such as the unfolded protein response (UPR) and increased activity of the proteasome for degrading aberrant proteins. oup.comoup.com The evolution of more robust stress response pathways can provide a general mechanism of resistance to a wide range of proteotoxic agents, including amino acid analogues. Studies on AZC have shown that genes involved in protein quality control, actin cytoskeleton organization, and endocytosis are crucial for tolerance. oup.comoup.com

The evolutionary trajectory taken by an organism will depend on a variety of factors, including the nature of the selective pressure, the genetic background of the organism, and the fitness costs associated with the resistance mechanism.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

While methods for the synthesis of azetidine-2-carboxylic acids and their derivatives exist, the development of more efficient and highly stereoselective routes to access specific isomers of 3-isopropylazetidine-2-carboxylic acid remains a key area of interest. acs.orgnih.gov Current strategies often involve multi-step sequences and may require challenging chromatographic separations to isolate the desired stereoisomer. acs.org Future efforts will likely focus on the development of catalytic asymmetric methods that can establish the two contiguous stereocenters at C2 and C3 in a single, highly controlled step.

Key research directions include:

Asymmetric [2+2] Cycloadditions: The exploration of novel aza-Paternò-Büchi reactions or other photocatalyzed [2+2] cycloadditions could provide direct access to the azetidine (B1206935) core with high stereocontrol. rsc.org

Catalytic Asymmetric Ring-Closing Reactions: Developing new catalysts for the enantioselective intramolecular cyclization of suitably functionalized acyclic precursors is a promising avenue. thieme-connect.com

Diastereoselective Functionalization of Azetine Precursors: The stereocontrolled addition of an isopropyl group to a pre-formed chiral azetine-2-carboxylate represents another viable strategy.

The successful development of such methods would not only improve the accessibility of this compound but also facilitate the synthesis of a diverse range of analogues with varied substitution patterns at the C3 position.

Advanced Computational Design of Derivatives with Tuned Conformational Properties

The conformational rigidity of the azetidine ring is a defining feature of this compound. nih.gov This constrained geometry can be exploited to design peptidomimetics and other bioactive molecules with well-defined three-dimensional structures. Advanced computational methods are becoming increasingly crucial in this endeavor.

Future research in this area will likely involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations can provide accurate predictions of the conformational preferences of different stereoisomers of this compound and its derivatives. nih.gov These calculations can help elucidate the influence of the isopropyl group on the ring pucker and the orientation of the carboxylic acid.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of peptides and proteins containing this non-natural amino acid. This can provide insights into how the conformational constraints of the azetidine ring influence the secondary and tertiary structure of the larger molecule.

In Silico Screening: Computational tools can be used to design and screen virtual libraries of this compound derivatives for their potential to bind to specific biological targets. nih.gov This can accelerate the discovery of new therapeutic agents.

By combining computational design with synthetic chemistry, it will be possible to create a new generation of molecules with precisely tuned conformational properties for a wide range of applications.

Applications in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. nih.gov Amino acids and peptides are excellent building blocks for self-assembly, capable of forming a variety of nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov The constrained conformation of this compound makes it an intriguing candidate for incorporation into self-assembling systems.

Emerging research avenues in this field include:

Peptide-Based Nanomaterials: Incorporating this compound into short peptides could lead to the formation of novel nanomaterials with unique morphologies and properties. rsc.org The rigid azetidine ring could influence the hydrogen-bonding networks and hydrophobic interactions that drive self-assembly. acs.org

Stimuli-Responsive Materials: By functionalizing the azetidine nitrogen or the carboxylic acid group, it may be possible to create self-assembling systems that respond to external stimuli such as pH, temperature, or light.

Drug Delivery Vehicles: Self-assembled nanostructures derived from peptides containing this compound could be explored as carriers for targeted drug delivery.

The systematic study of how this constrained amino acid influences the self-assembly process could open up new possibilities for the design of advanced functional materials.

Exploration of Unconventional Reactivity Profiles

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.com This inherent reactivity can be harnessed for synthetic purposes, providing access to a variety of functionalized acyclic compounds.

Future research will likely focus on:

Strain-Release Driven Reactions: Exploring novel ring-opening reactions of this compound and its derivatives with a variety of nucleophiles. nih.gov This could lead to the development of new synthetic methodologies for the preparation of complex acyclic amino acids and other valuable building blocks.

Regio- and Stereoselective Ring Openings: Developing methods to control the regioselectivity and stereoselectivity of ring-opening reactions is a key challenge. This would allow for the synthesis of specific target molecules with high precision.

Tandem Reactions: Designing tandem reaction sequences that involve the in situ formation and subsequent ring-opening of the azetidine ring could provide efficient access to complex molecular architectures.

A deeper understanding of the reactivity of the strained azetidine ring will unlock its full potential as a versatile synthetic intermediate.

Integration into Advanced Bioconjugation Strategies

The site-specific modification of proteins and other biomolecules is a powerful tool in chemical biology and drug development. Non-natural amino acids with unique chemical handles are often used for this purpose. This compound, with its potential for functionalization at the azetidine nitrogen, could be integrated into advanced bioconjugation strategies.

Potential applications include:

Site-Specific Protein Labeling: After incorporation into a protein, the azetidine nitrogen could be selectively functionalized with a variety of probes, such as fluorescent dyes, affinity tags, or drug molecules. nih.gov

Peptide Stapling: The azetidine ring could serve as an anchor point for the creation of "stapled" peptides, where the peptide is cyclized to improve its proteolytic stability and cell permeability.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the azetidine ring would enable its use in highly efficient and specific "click" chemistry reactions for bioconjugation. researchgate.netnih.gov

The development of methods to efficiently incorporate this compound into proteins and peptides will be crucial for realizing its potential in this area.

High-Throughput Screening of Azetidine Libraries for Mechanistic Biology

The creation of diverse libraries of small molecules is essential for the discovery of new biological probes and drug leads. nih.govresearchgate.net Libraries of compounds based on the this compound scaffold could be a valuable resource for high-throughput screening campaigns.

Future efforts in this area will involve:

Combinatorial Synthesis: Developing efficient solid-phase or solution-phase methods for the combinatorial synthesis of azetidine-based libraries. nih.gov This would allow for the rapid generation of a large number of diverse compounds.

Phenotypic Screening: Screening these libraries in cell-based assays to identify compounds that elicit interesting biological phenotypes. nih.gov